8-Chloro-7-(hydroxymethyl)-3-methyl-2(1H)-quinoxalinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-7-(hydroxymethyl)-3-methyl-2(1H)-quinoxalinone is a heterocyclic compound that belongs to the quinoxalinone family This compound is characterized by the presence of a chlorine atom at the 8th position, a hydroxymethyl group at the 7th position, and a methyl group at the 3rd position on the quinoxalinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-7-(hydroxymethyl)-3-methyl-2(1H)-quinoxalinone typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of 7-(hydroxymethyl)-3-methylquinoxalinone using thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The choice of solvents and reagents is crucial to minimize environmental impact and ensure cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-7-(hydroxymethyl)-3-methyl-2(1H)-quinoxalinone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 8-Chloro-7-(carboxymethyl)-3-methyl-2(1H)-quinoxalinone.
Reduction: this compound alcohol.
Substitution: 8-Amino-7-(hydroxymethyl)-3-methyl-2(1H)-quinoxalinone or 8-Thio-7-(hydroxymethyl)-3-methyl-2(1H)-quinoxalinone.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and certain types of cancer.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-Chloro-7-(hydroxymethyl)-3-methyl-2(1H)-quinoxalinone involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with DNA replication, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
8-Chloro-3-methylxanthine: Another heterocyclic compound with similar structural features but different biological activities.
8-Chloro-7-hydroxyquinoline: Known for its use as a photoremovable protecting group in biological studies.
1,2,4-Benzothiadiazine-1,1-dioxide: A compound with a different core structure but similar functional groups, used in medicinal chemistry.
Uniqueness
8-Chloro-7-(hydroxymethyl)-3-methyl-2(1H)-quinoxalinone is unique due to its specific substitution pattern on the quinoxalinone ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H9ClN2O2 |
---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
8-chloro-7-(hydroxymethyl)-3-methyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C10H9ClN2O2/c1-5-10(15)13-9-7(12-5)3-2-6(4-14)8(9)11/h2-3,14H,4H2,1H3,(H,13,15) |
InChI Key |
AFCDKOAMVHZJLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=C(C=C2)CO)Cl)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.